molecular formula C6H12O6 B1675223 L-Galactose CAS No. 15572-79-9

L-Galactose

Cat. No. B1675223
CAS RN: 15572-79-9
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-DPYQTVNSSA-N
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Description

Synthesis Analysis

L-Galactose is a key intermediate in the molecular pathway of converting D-glucose to oxalic acid in Pistia stratiotes . It is also involved in the GDP-L-Galactose Phosphorylase Gene as a Candidate for the Regulation of Ascorbic Acid Content in Fruits of Capsicum annuum L .


Molecular Structure Analysis

The molecular formula of L-Galactose is C6H12O6 . It has a molecular weight of 180.16 g/mol .


Chemical Reactions Analysis

L-Galactose is a part of the Leloir pathway, which is the main pathway for AsA biosynthesis in plants . It is also involved in the conversion of galactose to a more metabolically useful version, glucose-6-phosphate .


Physical And Chemical Properties Analysis

L-Galactose has a density of 1.6±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It also has an enthalpy of vaporization of 92.2±6.0 kJ/mol and a flash point of 286.7±26.6 °C .

Scientific Research Applications

1. Metabolism and Enzymatic Pathways

L-Galactose is a significant component in the metabolism of various organisms. Research has revealed the existence of specific enzymatic pathways, such as the Leloir pathway, for galactose metabolism. This pathway involves the conversion of galactose to glucose 1-phosphate, a more metabolically useful form. The enzymes involved in this process have been extensively studied, providing insights into their structure and function, and their role in disorders like galactosemia (Holden, Rayment, & Thoden, 2003).

2. Biotechnological Processes

L-Galactose plays a role in biotechnological applications, especially in microbial fermentation and enzyme-catalyzed conversion. It is a valuable raw material for biomass fuel production and the creation of low-calorie sweeteners. Studies have explored the use of L-galactose in biofuel production and the bioconversion of galactose to D-tagatose, a promising low-calorie sugar alternative (Chen et al., 2021).

3. Role in Human Gut Microbiota

Research has uncovered a previously unknown metabolic pathway for L-galactose utilization in Bacteroides vulgatus, a prevalent bacterium in the human gut. This pathway involves the conversion of L-galactose to D-tagaturonate, highlighting the significance of L-galactose in human microbiota and its potential implications for gut health (Hobbs et al., 2014).

4. Biosensing Applications

The development of biosensors for monitoring galactose content has important implications in studying carbohydrate metabolism in yeast and other organisms. Such biosensors can provide valuable data for bioprocessing and fermentation studies (Szabó, Adányi, & Váradi, 1996).

5. Glycan Imaging in Developmental Biology

In developmental biology, galactose analogs havebeen used for imaging glycans in organisms like zebrafish. These analogs, through bioorthogonal metabolic reporters, facilitate the visualization of metabolic flux and glycosylation processes. This approach has revealed significant insights into glycan-rich structures in developing organisms, contributing to our understanding of disease pathogenesis related to galactose metabolism (Daughtry et al., 2019).

6. Impact on Biofilm Formation

Galactose metabolism has been found to play a crucial role in biofilm formation in bacteria like Bacillus subtilis. Studies show that the enzymes involved in galactose metabolism are essential for the synthesis of the extracellular matrix in biofilms. This research offers insights into the mechanisms of bacterial resilience and potential strategies for managing biofilm-associated issues in clinical and industrial settings (Chai et al., 2012).

Future Directions

There are many studies looking into a variety of possible uses for galactose, including the use of the monosaccharide sugar for accelerating senescence in mice, rats, and Drosophila . There is also a proposed association between galactose in consumed milk and ovarian cancer . Furthermore, there is a possible role in the therapy of focal segmental glomerulosclerosis .

properties

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

15572-79-9
Record name L-Galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-galactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GALACTOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,900
Citations
S Bulley, M Wright, C Rommens, H Yan… - Plant biotechnology …, 2012 - Wiley Online Library
… generally accepted l-galactose pathway of ascorbate biosynthesis. We focused on increasing ascorbate in commercially significant edible plant organs using a gene, GDP-l-galactose …
Number of citations: 227 onlinelibrary.wiley.com
E Zablackis, WS York, M Pauly, S Hantus, WD Reiter… - Science, 1996 - science.org
… However, the replacement of L-fucose (that is,6-deoxy-L-galactose) by L-galactose does not … and xyloglucan-derived oligosaccharides are retained when L-galactose replaces L-fucose. …
Number of citations: 180 www.science.org
DA Rees - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… However, the possibility that this transformation from L-galactose 6-sulphate into 3:6-anhydro-L-galactose, if it occurs, takes place at the polysaccharide level, cannot be excluded, …
Number of citations: 138 www.ncbi.nlm.nih.gov
WA Laing, MA Wright, J Cooney… - Proceedings of the …, 2007 - National Acad Sciences
… converts GDP-l-galactose to l-galactose-1-phosphate is unknown in the l-galactose pathway of … GDP-l-galactose to l-galactose-1-P. The expressed protein is best described as a GDP-…
Number of citations: 276 www.pnas.org
M Ciancia, MC Matulewicz, AS Cerezo - Phytochemistry, 1993 - Elsevier
… containing D- and L-galactose and 3,6-anhydro-D- and Lgalactose. These are present … -treated galactans containing D- and L-galactose and terminal xylose from four gametophytic …
Number of citations: 41 www.sciencedirect.com
WA Laing, S Bulley, M Wright… - Proceedings of the …, 2004 - National Acad Sciences
… We describe a specific l-galactose-1-phosphate (l-gal-1-P) phosphatase that we partially purified from young kiwifruit (Actinidia deliciosa) berries. The enzyme had a native molecular …
Number of citations: 175 www.pnas.org
K Leang, K Maekawa, BT Menavuvu… - Journal of bioscience …, 2004 - Elsevier
… material for L-galactose preparation by the immobilized L-RhI. At equilibrium, approximately 30% L-tagatose was isomerized to L-galactose. Finally, 7.5 g of L-galactose was obtained …
Number of citations: 34 www.sciencedirect.com
S Gatzek, GL Wheeler, N Smirnoff - The Plant Journal, 2002 - Wiley Online Library
… compared to l-galactose are highlighted. K m values of (i) pea l-galactose dehydrogenase; (… The recombinant l-GalDH has a K m of 0.085 mm for l-galactose, but also oxidizes l-fucose …
Number of citations: 310 onlinelibrary.wiley.com
SE Keates, NM Tarlyn, FA Loewus, VR Franceschi - Phytochemistry, 2000 - Elsevier
… Nature, 393, 365–369) that L-galactose is a key intermediate in the conversion of D-glucose to AsA in plants. D-[1- 14 C ]Erythorbic acid (a diastereomeric analog of AsA) is utilized also …
Number of citations: 151 www.sciencedirect.com
CL Linster, TA Gomez, KC Christensen… - Journal of Biological …, 2007 - ASBMB
… thaliana, we hypothesized that VTC2 may be a GDP-l-galactose phosphorylase that would produce l-Gal-1-P plus GDP in a reaction requiring inorganic phosphate. Despite evidence …
Number of citations: 224 www.jbc.org

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